molecular formula C22H25N5O2 B11032944 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11032944
M. Wt: 391.5 g/mol
InChI Key: LNPMKJBKZVCXDH-UHFFFAOYSA-N
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Description

4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperidinyl and isopropylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carbonitrile group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dioxo-2-(morpholin-4-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
  • 4,7-Dioxo-2-(pyrrolidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

The uniqueness of 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct reactivity and interaction profiles, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-5-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C22H25N5O2/c1-13(2)14-6-8-15(9-7-14)17-16(12-23)20(28)24-19-18(17)21(29)26-22(25-19)27-10-4-3-5-11-27/h6-9,13,16-17H,3-5,10-11H2,1-2H3,(H2,24,25,26,28,29)

InChI Key

LNPMKJBKZVCXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)C#N

Origin of Product

United States

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